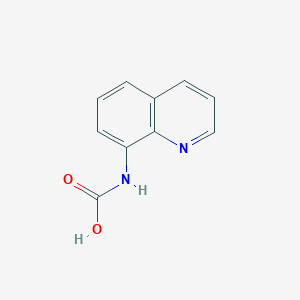

Quinolin-8-ylcarbamic acid

Description

Properties

CAS No. |

876492-30-7 |

|---|---|

Molecular Formula |

C10H8N2O2 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

quinolin-8-ylcarbamic acid |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)12-8-5-1-3-7-4-2-6-11-9(7)8/h1-6,12H,(H,13,14) |

InChI Key |

QVYNGEMFPFQXEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)O)N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinolin-8-ylcarbamic acid typically involves the functionalization of quinoline derivatives. One common method is the reaction of quinoline-8-amine with phosgene or its derivatives under controlled conditions to form the carbamic acid derivative. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and green chemistry approaches, like solvent-free reactions or microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

Quinolin-8-ylcarbamic acid undergoes hydrolysis under acidic or basic conditions, yielding quinolin-8-ylamine and carbonic acid (which decomposes to CO₂ and water). The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the carbamate carbonyl group, leading to cleavage of the carbamate bond.

Substitution Reactions

The nitrogen atom in the carbamate group participates in substitution reactions. For example, tert-butyl quinolin-8-ylcarbamate derivatives undergo C–H halogenation (chlorination, bromination, iodination) at remote positions (e.g., C5) using trihaloisocyanuric acids (e.g., TBCA, TCCA) under metal-free conditions. These reactions proceed via a radical pathway, with regioselectivity influenced by steric and electronic factors .

Catalytic C–H Functionalization

Quinolin-8-ylcarbamate derivatives can participate in metal-catalyzed C–H activation . For instance, Ru-catalyzed C(sp²)-H arylation using ethyl 4-bromobenzoate and triphenylphosphine ligands selectively forms monoarylated products. This reaction highlights the directing effects of the carbamate group and the efficiency of electron-rich phosphine ligands .

Stability and Reactivity

The stability of this compound under different pH conditions influences its reactivity. For instance, under strongly acidic or basic conditions, hydrolysis dominates, while under mild conditions, substitution or catalytic reactions prevail. The carbamate’s electron-withdrawing nature enhances the electrophilicity of adjacent carbon atoms, facilitating C–H activation .

Biological and Pharmaceutical Implications

While not directly studied for this compound, related quinoline derivatives exhibit antioxidant, chelating, and enzyme-inhibitory properties . These activities are linked to their ability to modulate metal ions and interact with biological targets, suggesting potential applications in drug design .

Scientific Research Applications

Biological Activities

Quinolin-8-ylcarbamic acid exhibits a wide range of biological activities, including:

Anticancer Activity : Research has demonstrated that quinoline derivatives can induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of Bcl-2 family proteins. In vitro studies have shown that this compound has significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .

Antioxidant Properties : The compound has been shown to scavenge reactive oxygen species (ROS), mitigating oxidative stress-related damage in cellular models. This antioxidant activity is crucial for protecting cells from oxidative damage that can lead to various diseases .

Inhibition of Quorum Sensing : Recent studies indicate that quinolin derivatives can inhibit bacterial quorum sensing, which is essential for bacterial communication and virulence. For example, at concentrations as low as 100 µM, quinolin derivatives effectively reduced violacein production in Chromobacterium violaceum, highlighting their potential as anti-infective agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The following table summarizes key substituents and their effects on activity:

| Substituent | Position | Effect on Activity |

|---|---|---|

| -Cl | C7 | Increased anticancer activity |

| -NH2 | C6 | Enhanced antioxidant properties |

| -OH | C5 | Improved solubility and bioavailability |

These findings suggest that specific modifications to the quinoline scaffold can enhance the therapeutic potential of this compound.

Case Studies

- Anticancer Studies : A study evaluated several quinoline derivatives against HeLa and A549 cell lines. Compounds with specific substitutions showed superior anticancer activity compared to unsubstituted analogs, with IC50 values ranging from 0.59 to 1.52 µM .

- Antioxidant Activity Assessment : In vitro assays demonstrated that this compound effectively reduced ROS levels in cellular models subjected to oxidative stress, linking its antioxidant properties to metal ion chelation capabilities .

- Quorum Sensing Inhibition : Research highlighted the compound's ability to inhibit quorum sensing in bacteria, which could lead to new strategies for combating bacterial infections without traditional antibiotics .

Mechanism of Action

The mechanism of action of quinolin-8-ylcarbamic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Quinolin-8-ylcarbamic acid shares structural motifs with several quinoline derivatives, including carboxylic acids, esters, and hydroxamic acids. Key analogs and their similarity metrics (based on functional group and positional isomerism) include:

| Compound Name | Molecular Formula | Molecular Weight | Similarity Score* | Key Functional Group |

|---|---|---|---|---|

| Quinoline-8-carboxylic acid | C₁₀H₇NO₂ | 173.17 | 1.00 | Carboxylic acid (–COOH) |

| 6-Methylquinoline-8-carboxylic acid | C₁₁H₉NO₂ | 187.20 | 0.95 | Carboxylic acid + methyl |

| Ethyl quinoline-8-carboxylate | C₁₂H₁₁NO₂ | 201.23 | 0.91 | Ester (–COOEt) |

| This compound | C₁₀H₈N₂O₂ | 188.18 | — | Carbamic acid (–NH–COOH) |

| Quinoline-2-carbonitrile hydroxamic acid (8a-d) | Varies | Varies | — | Hydroxamic acid (–CONHOH) |

*Similarity scores from computational analysis (e.g., Tanimoto index) .

Physicochemical Properties

Key Research Findings

Structural Flexibility : The carbamic acid group allows for diverse derivatization, enabling tailored physicochemical properties compared to rigid esters or carboxylic acids .

Biological Activity : Hydroxamic acid analogs demonstrate superior enzyme inhibition (e.g., HDACs) over carbamic acid derivatives, highlighting functional group importance .

Synthetic Utility: Ethyl and methyl esters of quinoline-8-carboxylic acid are pivotal in prodrug design, leveraging esterase-mediated hydrolysis .

Biological Activity

Quinolin-8-ylcarbamic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline ring system, which is known for its ability to interact with various biological targets. The carbamic acid moiety enhances its solubility and bioavailability, making it a suitable candidate for drug development. The compound's structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Key mechanisms include:

- Antioxidant Activity : this compound exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS), which are implicated in oxidative stress and various diseases .

- Anticancer Activity : Studies have shown that derivatives of quinoline compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the quinoline scaffold significantly influence biological activity. For example:

| Substituent | Position | Effect on Activity |

|---|---|---|

| -Cl | C7 | Increased anticancer activity |

| -NH2 | C6 | Enhanced antioxidant properties |

| -OH | C5 | Improved solubility and bioavailability |

These findings suggest that specific substitutions can enhance the therapeutic potential of this compound derivatives.

Case Studies and Research Findings

- Anticancer Studies : A study evaluated the anticancer effects of several quinoline derivatives, including this compound, against HeLa and A549 cell lines. The results indicated that compounds with a 7-substituted arylamine group exhibited superior activity compared to unsubstituted analogs, with IC50 values ranging from 0.59 to 1.52 µM .

- Antioxidant Activity : In vitro assays demonstrated that this compound effectively reduced ROS levels in cellular models subjected to oxidative stress. This property was linked to its ability to chelate metal ions, thereby preventing oxidative damage .

- Inhibition of Quorum Sensing : Recent research highlighted the compound's potential in inhibiting bacterial quorum sensing (QS), a mechanism that bacteria use for communication and virulence. At concentrations as low as 100 µM, quinolin derivatives significantly reduced violacein production in Chromobacterium violaceum, showcasing their potential as anti-infective agents .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Quinolin-8-ylcarbamic acid, and how can researchers optimize reaction yields?

- Methodological Answer : Begin with established protocols for carbamate formation, such as coupling quinolin-8-amine with chloroformates or carbamoyl chlorides. Monitor reaction progress via TLC or HPLC, adjusting parameters like temperature (e.g., 0–25°C) and solvent polarity (e.g., DCM vs. THF) to optimize yields. Validate purity using NMR (¹H/¹³C) and LC-MS, ensuring absence of side products like unreacted amine or over-alkylated derivatives .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H NMR : Verify the presence of carbamate NH protons (δ 8.5–9.5 ppm) and quinoline aromatic protons.

- FT-IR : Confirm carbonyl stretching (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).

- X-ray crystallography : Resolve crystal structure to unambiguously confirm stereochemistry and bond angles. Cross-reference with literature data to resolve ambiguities .

Q. What stability considerations are critical for storing this compound in laboratory settings?

- Methodological Answer : Conduct accelerated stability studies under varying conditions (pH, humidity, light). Use HPLC to quantify degradation products (e.g., hydrolysis to quinolin-8-amine). Store in airtight containers with desiccants at –20°C, and avoid prolonged exposure to UV light .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?

- Methodological Answer : Perform systematic solubility profiling using shake-flask or UV-spectrophotometry methods. Account for variables like ionic strength (e.g., buffer pH 7.4 vs. pure water) and temperature. Compare results with computational predictions (e.g., COSMO-RS simulations) to identify discrepancies arising from polymorphic forms or aggregation .

Q. What mechanistic insights support the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Use DFT calculations (e.g., Gaussian or ORCA) to model transition states during hydrolysis or alkylation. Validate experimentally via kinetic studies (e.g., pseudo-first-order rate constants under basic conditions). Probe electron distribution via Hammett plots or NBO analysis to correlate substituent effects with reactivity .

Q. How should researchers design assays to evaluate the biological activity of this compound while minimizing off-target effects?

- Methodological Answer :

- In vitro : Use target-specific enzymatic assays (e.g., fluorescence-based inhibition studies) with controls (e.g., enzyme-free blanks and reference inhibitors).

- In silico : Perform molecular docking (AutoDock Vina) to predict binding affinity to non-target proteins (e.g., CYP450 isoforms).

- Data validation : Replicate results across independent labs and cross-check with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What strategies are effective for resolving contradictions in reported cytotoxicity data for this compound derivatives?

- Methodological Answer : Conduct meta-analysis of existing studies, focusing on variables like cell line origin (e.g., HeLa vs. primary cells), assay duration, and compound purity. Use multivariate regression to isolate confounding factors (e.g., solvent DMSO concentration). Validate hypotheses via controlled dose-response experiments with standardized protocols .

Methodological Guidance for Data Interpretation

Q. How can researchers ensure reproducibility in this compound studies?

- Answer : Document all experimental parameters (e.g., solvent lot numbers, equipment calibration dates) in supplementary materials. Use reference standards (e.g., USP-certified quinoline derivatives) for instrument validation. Share raw data in public repositories (e.g., Zenodo) to enable independent verification .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects in this compound assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.